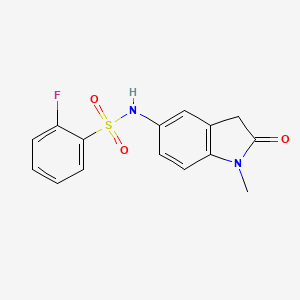
2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of 2-oxoindoline-based molecules . These molecules have been studied for their potential as antitumor agents . The compound has a molecular formula of C15H13FN2O3S and a molecular weight of 320.34.
Synthesis Analysis
The synthesis of 2-oxoindoline-based molecules, such as “this compound”, involves the design and creation of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑ 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 2-oxoindoline framework . This structure is a key component in the design of novel small molecules for potential therapeutic applications .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its cytotoxic effects on cancer cells . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) synthesized derivatives related to the benzenesulfonamide family, evaluating their in vitro antimicrobial and anticancer activities. Though the specific compound "2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide" was not directly mentioned, similar derivatives were found to have significant antimicrobial and anticancer properties. These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics (Kumar et al., 2014).
Cyclooxygenase-2 Inhibition
Research by Hashimoto et al. (2002) on benzenesulfonamide derivatives, including fluoro-substituted compounds, highlighted their ability to selectively inhibit cyclooxygenase-2 (COX-2). This enzyme is a target for anti-inflammatory and anticancer drugs. The introduction of a fluorine atom was noted to preserve COX-2 potency and increase selectivity, indicating that fluoro-substituted benzenesulfonamides could serve as leads for developing new therapeutic agents (Hashimoto et al., 2002).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) conducted a study on the synthesis and spectroscopic analysis of fluorophores, including benzenesulfonamide derivatives, for Zinc(II) detection. Such compounds are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound to Zn2+. This research indicates the potential use of fluoro-substituted benzenesulfonamides in designing sensitive probes for bioimaging and detection of zinc ions, which play significant roles in biological processes (Kimber et al., 2001).
Enantioselective Fluorination
Wang et al. (2014) explored the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides, revealing that fluoro-substituted sulfonamides could significantly affect the yield and selectivity of the fluorination reaction. This research underlines the importance of fluoro-substituted benzenesulfonamides in asymmetric synthesis, particularly in the pharmaceutical industry for producing chiral molecules with high enantioselectivity (Wang et al., 2014).
Radical N-Demethylation of Amides
A study by Yi et al. (2020) utilized N-fluorobenzenesulfonimide as an oxidant in a copper-catalyzed radical N-demethylation of N-methyl amides. This method represents a novel approach to the conversion of amides to carbinolamines and further to N-demethylated amides, showcasing the utility of fluoro-substituted benzenesulfonamides in synthetic organic chemistry for modifying amide functionalities (Yi et al., 2020).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Result of Action
It is known that indole derivatives can exhibit various biological activities . This suggests that the compound may have diverse molecular and cellular effects, depending on the specific biological activity it is modulating.
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNQVDAQHOESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

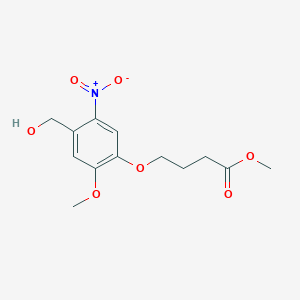
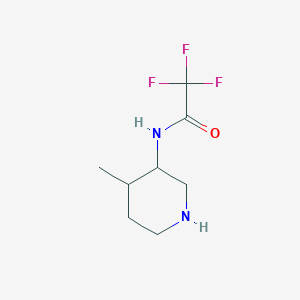
![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
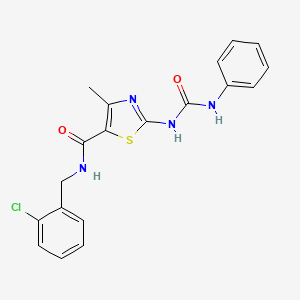
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)
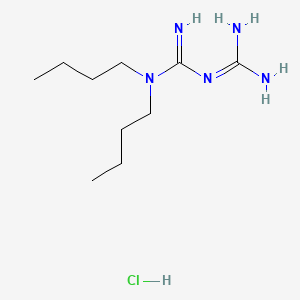
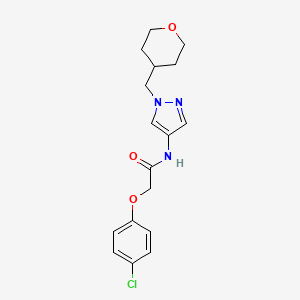
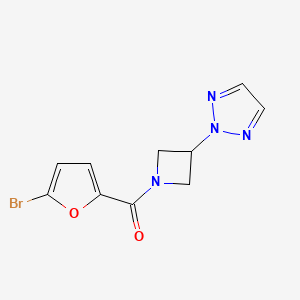
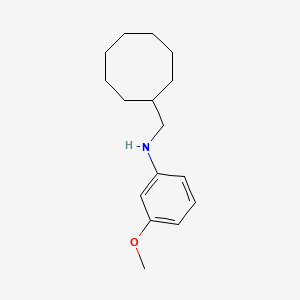
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)
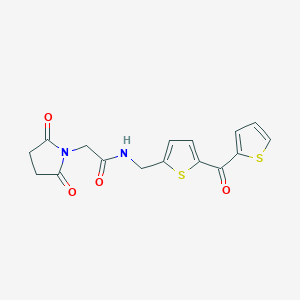
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)